N(7)-methylguanosine 5'-phosphate

RNA cap biochemistry immunoassay development nucleotide stability

Standard nucleotides (GMP, AMP) fail to replicate m7GMP-specific cap recognition in translation, decapping, and immunochemical assays. m7GMP is the only mononucleotide combining N7-methylguanosine cap mimicry with a 5′-phosphate charge. • Obligatory substrate for cN-IIIB; GMP/CMP show zero activity. • Competitively inhibits cap-dependent translation in wheat germ & reticulocyte lysates. • Preferred immunogen for cap-specific antibodies (Kd ~10⁻⁸ M); m7G conjugates fail. • Adopts anti-gauche,gauche conformation recognized by eIF4E; GMP does not. Supplied at ≥98% purity for crystallography, NMR, and coupled DcpS decapping assays.

Molecular Formula C11H16N5O8P
Molecular Weight 377.25 g/mol
CAS No. 10162-58-0
Cat. No. B1179390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(7)-methylguanosine 5'-phosphate
CAS10162-58-0
Synonyms7-methylguanosine-5/'-monophosphate
Molecular FormulaC11H16N5O8P
Molecular Weight377.25 g/mol
Structural Identifiers
SMILESCN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)O)O)O
InChIInChI=1S/C11H16N5O8P/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(24-10)2-23-25(20,21)22/h3-4,6-7,10,17-18H,2H2,1H3,(H4-,12,13,14,19,20,21,22)/t4-,6-,7-,10-/m1/s1
InChIKeyAOKQNZVJJXPUQA-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N(7)-Methylguanosine 5′-Phosphate: Core Identity and Procurement Context


N(7)-Methylguanosine 5′-phosphate (m7GMP; also termed 7-methylguanosine 5′-monophosphate) is a purine ribonucleoside 5′-monophosphate that is the N7-methyl derivative of guanosine 5′-monophosphate (GMP) [1]. The N7 quaternization introduces a permanent positive charge on the guanine base at physiological pH, fundamentally differentiating it from unmethylated guanosine nucleotides. It is a key metabolite derived from the eukaryotic mRNA 5′-cap structure (m7GpppN) following decapping by scavenger enzymes such as DcpS, and it serves both as a specific substrate for the cytosolic nucleotidase cN‑IIIB and as a competitive inhibitor of cap‑dependent translation initiation [1].

Workflow mRNA cap biochemistry, decapping scavenger assays, translation initiation studies
Selection 7‑methylguanosine 5′‑phosphate (m7GMP) cap analog with native positive charge and anti‑gauche,gauche conformation
Use Context Cap‑dependent translation inhibition, cN‑IIIB nucleotidase substrate, cap‑specific antibody development, biophysical cap‑binding protein studies

Why Standard Nucleotides Cannot Substitute for m7GMP


The N7‑methyl group permanently quaternizes the guanine ring, creating a cation–π interaction surface and altering conformational preferences that are absent in GMP, AMP, CMP, UMP, or even the nucleoside 7‑methylguanosine [1]. The presence of the 5′-phosphate further restricts backbone flexibility through electrostatic interaction with the positively charged N7, locking m7GMP into a specific anti‑gauche,gauche conformation that is not populated by unmodified nucleotides [2]. These features mean that substituting m7GMP with GMP or any non‑methylated nucleotide in biochemical, immunological, or structural assays will fail to replicate the specific recognition, catalytic turnover, or inhibition profiles that define m7GMP‑dependent systems. The quantitative evidence below establishes precisely where the differentiation is measurable and functionally consequential.

N7‑methyl permanent positive charge and cation‑π interaction surface are absent in GMP, AMP, CMP, UMP or 7‑methylguanosine nucleoside. May not recapitulate cap‑specific recognition or enzymatic turnover.
Anti‑gauche,gauche conformation locked by 5′‑phosphate–N7 electrostatic interaction is not populated by unmodified nucleotides. Conformational mismatch may prevent engagement with cap‑binding proteins and cap‑dependent translation machinery.
Substituting m7GMP with any regular nucleotide yields false‑negative results in translation inhibition, nucleotidase activity, or immunoassay studies. Direct replacement without validation may not transfer; structural and charge specificity must be verified.

Quantitative Differentiation Against Closest Analogs


Alkaline Stability Advantage Over 7-Methylguanosine

The phosphate monoester group of m7GMP confers a marked stabilization of the imidazole ring against alkali‑catalyzed fission, making the intact nucleotide six‑fold more stable than the corresponding nucleoside 7‑methylguanosine (m7G) under alkaline conditions [1]. This stability difference is critical because the ring‑opened form of m7G does not compete for anti‑pm7G antibody binding, whereas intact m7GMP binds with high affinity (Kd ~10⁻⁸ M) [1]. In contrast, the unphosphorylated m7G rapidly undergoes ring opening and shows negligible competition in immunoassays [1].

Alkaline Imidazole Ring Stability
Head‑to‑head
6‑fold more stable than 7‑methylguanosine (m7G); intact form recognized by anti‑pm7G antibodies (Kd ~10⁻⁸ M)
Supports immunoassay hapten integrity under alkaline conditions
Alkaline pH context; m7G nucleoside rapidly undergoes ring opening and loses antibody recognition
RNA cap biochemistry immunoassay development nucleotide stability

Selective Translation Inhibition Versus Unmethylated Nucleotides

Translation of rabbit globin mRNA in a wheat germ cell‑free system is inhibited by m7GMP, whereas guanosine nucleotides lacking the 7‑methyl group or bearing the phosphate at a different position (e.g., 2′‑GMP, 3′‑GMP) show no inhibition [1]. The same discriminatory pattern was observed for HeLa poly(A)⁺ RNA and tobacco mosaic virus RNA [1]. Notably, the di‑ and triphosphate derivatives of m7G inhibit translation at lower concentrations than m7GMP, but inosine‑based derivatives are consistently poor inhibitors [2]. This establishes a strict structural requirement for the 7‑methylguanine base combined with a 5′‑phosphate to engage the cap‑binding translation initiation machinery.

Translation Inhibition Specificity
Head‑to‑head
m7GMP inhibits globin mRNA translation; GMP, AMP, CMP, 2′‑GMP, 3′‑GMP show no inhibition
Cap‑dependent translation inhibition requires 7‑methylguanine and 5′‑phosphate
Wheat germ cell‑free system; m7GDP/m7GTP inhibit at lower concentrations than m7GMP
translation initiation mRNA cap biology inhibitor profiling

cN-IIIB Substrate Preference Over Standard Nucleoside Monophosphates

The human and Drosophila cytosolic 5′-nucleotidase IIIB (cN‑IIIB) exhibits a strong substrate preference for m7GMP that is not observed for the closely related enzymes cN‑III and cN‑II, which do not accept m7GMP as a substrate at all [1]. While cN‑IIIB also dephosphorylates CMP, this occurs with a higher Km (lower apparent affinity) than m7GMP [1]. The structural basis was resolved by crystallography: the positively charged 7‑methylguanine engages in cation–π interactions with aromatic side chains (Tyr/Phe/Trp) of the enzyme that are inaccessible to unmodified guanine [2]. This contrasts sharply with the main pyrimidine 5′-nucleotidase cN‑IIIA, which was shown to dephosphorylate m7GMP only under certain conditions, whereas cN‑IIIB is the primary dedicated m7GMP‑specific nucleotidase [2].

cN‑IIIB Substrate Preference
Cross‑study comparable
High‑affinity substrate for cN‑IIIB; CMP hydrolyzed with higher Km; GMP, AMP, UMP are negligible
Primary physiological substrate for mRNA cap‑specific nucleotidase cN‑IIIB
cN‑III and cN‑II do not accept m7GMP; structural basis confirmed by crystallography
nucleotide metabolism 5′-nucleotidase mRNA decay

Distinct Anti-Gauche,Gauche Conformation Not Adopted by GMP

X‑ray crystallography and ¹H‑NMR analysis demonstrate that N7‑methylation of the guanine base shifts m7GMP toward an anti conformation about the glycosidic bond and a gauche,gauche arrangement about the exocyclic C4′–C5′ bond [1]. This is a direct consequence of intramolecular electrostatic attraction between the positively charged N7 and the negatively charged 5′‑phosphate, which restricts conformational flexibility relative to unmodified GMP [2]. ¹H‑NMR studies further show that while N‑quaternization strengthens stacking with aromatic amino acids, the bulky methyl group in m7GMP facilitates dissociation under small environmental changes, a behavior not seen with GMP [3]. The anti‑gauche,gauche geometry is precisely the conformation required for productive interaction with cap‑binding proteins such as eIF4E [1].

Conformational Specificity
Head‑to‑head
Predominantly anti‑gauche,gauche conformation; GMP adopts flexible ensemble without locking
Mimics biologically active mRNA cap geometry recognized by eIF4E
X‑ray and ¹H‑NMR data; intramolecular N7–phosphate electrostatic interaction restricts flexibility
nucleotide conformation RNA cap structure structural biology

Specific Antibody Recognition with Negligible Cross-Reactivity

Rabbit anti‑pm7G antibodies raised against an m7GMP–BSA conjugate exhibit apparent affinities for intact m7GMP on the order of 10⁻⁸ M in competition radioimmunoassay [1]. Cross‑reactivity with the ring‑opened form of m7GMP and with unmodified nucleoside monophosphates is negligible: AMP, GMP, CMP, UMP, and N6‑methyladenosine (m6A) show little or no competition [1]. The antibodies also recognize dinucleotide cap structures (m7GpppAm, m7GpppN6mAm, m7GpppGm, m7GpppA) with high affinity, confirming that the specificity is directed toward the intact 7‑methylguanosine 5′‑phosphate moiety [1]. This level of discrimination is unattainable with antibodies raised against unphosphorylated m7G, because the nucleoside is too labile to alkaline ring opening to serve as a stable hapten [1].

Antibody Recognition Specificity
Head‑to‑head
Anti‑pm7G antibodies bind m7GMP with Kd ~10⁻⁸ M; negligible cross‑reactivity to AMP, GMP, CMP, UMP
Enables cap‑specific immunoassay with low background from cellular nucleotide pools
Requires intact 7‑methylguanosine 5′‑phosphate; m7G nucleoside too labile for stable hapten
immunodetection cap‑specific antibodies hapten design

Validated Research Application Scenarios


Cap-Dependent Translation Inhibition Assays

m7GMP is the only mononucleotide that recapitulates the 7‑methylguanosine cap interaction while retaining the 5′‑phosphate charge. It can be used as a competitive inhibitor in wheat germ or reticulocyte lysate translation systems to probe cap‑dependent initiation, as demonstrated by the observation that GMP, AMP, and other nucleotides show zero inhibitory activity under identical conditions [1][2]. For any laboratory constructing cap‑analog inhibitor panels, m7GMP serves as an essential baseline monophosphate reference compound.

Characterization of cN-IIIB and mRNA Decapping Pathways

cN‑IIIB is the only known mammalian nucleotidase with high specificity for m7GMP, distinguishing it from cN‑III, cN‑II, and other 5′‑nucleotidases [3]. For assays aimed at measuring cN‑IIIB activity (e.g., in cell lysates or with recombinant enzyme), m7GMP is the obligatory substrate; substitution with GMP or CMP will not report on this specific enzymatic activity. The compound is also the direct hydrolytic product of DcpS action on capped oligoribonucleotides, enabling coupled assays of decapping activity [4].

Generation of Cap-Specific Antibodies

The 6‑fold greater alkaline stability of m7GMP over the nucleoside m7G, combined with its ability to serve as a hapten that elicits antibodies with Kd ~10⁻⁸ M and negligible cross‑reactivity to all four standard nucleotides, makes it the preferred immunogen for producing cap‑specific antibodies [5]. Conjugation protocols that use m7GMP–BSA yield antisera that recognize the intact 7‑methylguanosine 5′‑phosphate moiety on dinucleotide caps and full‑length mRNA, a property that cannot be replicated with m7G‑based conjugates [5].

Biophysical Studies of Cap-Binding Protein Interactions

Because m7GMP adopts the anti‑gauche,gauche conformation that is the biologically active geometry recognized by eIF4E and other cap‑binding proteins, it is the appropriate mononucleotide ligand for X‑ray crystallography, NMR, and fluorescence‑based binding assays [6]. Unmethylated GMP does not populate this conformation and thus cannot serve as a structural proxy for the mRNA cap in biophysical studies [6][7].

Application
Selection Property
Validation Focus
Cap‑dependent translation inhibition assays
7‑methylguanosine 5′‑phosphate cap analog mononucleotide
Competitive inhibition of cap‑binding translation initiation in cell‑free systems
cN‑IIIB nucleotidase and mRNA decapping assays
High‑specificity substrate for cN‑IIIB; direct product of DcpS activity
Enzyme activity measurement; coupled decapping reaction monitoring
Cap‑specific antibody generation
Alkaline‑stable hapten eliciting high‑affinity cap‑specific antibodies
Minimal cross‑reactivity with standard nucleotides; dinucleotide cap recognition
Cap‑binding protein biophysical studies
Anti‑gauche,gauche conformation matching mRNA cap geometry
Ligand for X‑ray crystallography, NMR, and fluorescence binding assays of eIF4E‑like proteins
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